Sch 58053-d4
Description
Subclinical hypothyroidism (SCH) is characterized by elevated thyroid-stimulating hormone (TSH) levels with normal free thyroxine (FT4) and triiodothyronine (FT3) levels. It is often asymptomatic but linked to metabolic dysregulation, cardiovascular risks, and adverse pregnancy outcomes . Key findings from the evidence include:
- Metabolic Effects: SCH disrupts lipid and glucose metabolism, increasing total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), triglycerides (TG), and insulin resistance (HOMA-IR) .
- Pregnancy Risks: SCH in pregnancy elevates risks of gestational diabetes, hypertension, preterm birth, and neonatal complications .
- Chronic Disease Associations: SCH correlates with diabetic complications (e.g., chronic kidney disease, neuropathy) and non-alcoholic fatty liver disease .
Properties
Molecular Formula |
C₂₆H₁₉D₄ClFNO₃ |
|---|---|
Molecular Weight |
455.95 |
Synonyms |
(3R,4β,7α)-7-(4-Chlorophenyl-d4)-2-(4-fluorophenyl)-7-hydroxy-3-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-1-one; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Conditions
SCH shares pathophysiological overlaps with other thyroid and metabolic disorders. Below is a detailed comparison:
Table 1: SCH vs. Similar Conditions
| Parameter | Subclinical Hypothyroidism (SCH) | Clinical Hypothyroidism (CH) | Low T3 Syndrome | Gestational Diabetes (GDM) |
|---|---|---|---|---|
| Thyroid Markers | TSH ↑, FT4 normal | TSH ↑↑, FT4 ↓ | T3 ↓, TSH normal | Thyroid function typically normal |
| Metabolic Profile | TC, LDL-C, TG ↑; HDL-C ↔; insulin resistance ↑ | Severe lipid abnormalities; myxedema | Acute metabolic stress markers | Fasting/postprandial glucose ↑↑ |
| Pregnancy Impact | ↑ Risk of GDM, preeclampsia, preterm birth | Higher risks of fetal anomalies, miscarriage | Often transient due to illness | Direct hyperglycemia-driven complications |
| Chronic Disease Links | CKD, cardiovascular disease, NAFLD | Advanced cardiovascular dysfunction | Critical illness (e.g., sepsis, trauma) | Diabetic nephropathy, retinopathy |
| Treatment | Levothyroxine if TSH >10 mU/L or high-risk pregnancy | Levothyroxine mandatory | Address underlying cause | Lifestyle changes, insulin therapy |
Key Contrasts :
- SCH vs. CH : SCH lacks overt symptoms and severe FT4 deficiency but still poses cardiovascular risks .
- SCH vs. Low T3 Syndrome: Low T3 syndrome reflects acute illness (e.g., critical care patients) with normal TSH, whereas SCH is chronic and TSH-driven .
- SCH vs. GDM : SCH indirectly exacerbates insulin resistance and dyslipidemia, while GDM directly disrupts glucose homeostasis .
Research Findings and Clinical Implications
Metabolic Dysregulation
- Lipid Profile : SCH patients exhibit 15–20% higher TC and LDL-C vs. euthyroid controls, increasing atherosclerosis risk .
- Glucose Metabolism : SCH correlates with elevated fasting insulin (+25%) and HOMA-IR (+30%), independent of BMI .
Pregnancy Outcomes
- Intervention Efficacy : Early levothyroxine therapy in SCH reduces gestational hypertension (risk ↓40%) and preterm birth (↓35%) .
- SCH + GDM Synergy: Co-occurrence amplifies inflammation (hs-CRP ↑50%, IL-6 ↑60%) and coagulopathy (fibrinogen ↑25%) .
Chronic Disease Risks
Q & A
Q. How can researchers systematically identify gaps in existing literature on Sch 58053-d4 to formulate novel hypotheses?
Begin with a structured literature review using databases like PubMed, SciFinder, and Web of Science. Prioritize recent studies (post-2020) to ensure relevance. Use Boolean operators to combine keywords (e.g., "this compound synthesis," "pharmacokinetics," "mechanistic studies"). Analyze trends in methodology and unresolved contradictions (e.g., conflicting efficacy data in specific cell lines). Tools like PICO (Population, Intervention, Comparison, Outcome) can refine focus areas .
Q. What experimental design principles should guide initial characterization studies of this compound?
Adopt a stepwise approach:
- Purity and Stability : Use HPLC-MS and NMR for structural validation .
- In Vitro Models : Select cell lines or enzymes based on target specificity (e.g., kinase assays if targeting enzymatic pathways). Include positive/negative controls and triplicate runs to assess reproducibility .
- Dose-Response Curves : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values . Document protocols in detail to enable replication .
Q. How should researchers address variability in this compound’s bioactivity across preliminary assays?
Conduct a root-cause analysis:
- Technical Variability : Check instrument calibration, reagent batch consistency, and operator techniques.
- Biological Variability : Use isogenic cell lines or genetically homogeneous animal models.
- Statistical Tools : Apply ANOVA or mixed-effects models to distinguish true biological effects from noise .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions between in vitro and in vivo efficacy data for this compound?
- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution to identify bioavailability limitations .
- Metabolite Analysis : Use LC-MS/MS to detect active/inactive metabolites that may explain discrepancies .
- Computational Modeling : Apply physiologically based pharmacokinetic (PBPK) models to simulate in vivo conditions . Cross-reference findings with structurally analogous compounds .
Q. How can multi-omics approaches enhance mechanistic understanding of this compound’s mode of action?
Integrate transcriptomics, proteomics, and metabolomics:
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC or TMT labeling to quantify protein abundance changes.
- Pathway Enrichment : Use tools like Metascape or GSEA to map affected pathways . Validate findings with CRISPR/Cas9 knockouts or pharmacological inhibitors .
Q. What methodologies are recommended for assessing this compound’s off-target effects in complex biological systems?
- Chemoproteomics : Use affinity-based probes or thermal shift assays to identify unintended protein interactions .
- High-Content Screening : Image-based assays (e.g., Cell Painting) to detect phenotypic changes .
- Network Pharmacology : Build interaction networks using STRING or Cytoscape to predict systemic impacts .
Methodological Best Practices
Q. How should researchers structure a publication to ensure reproducibility of this compound studies?
- Materials and Methods : Include batch numbers, instrument settings, and software versions. For novel protocols, provide step-by-step workflows in supplementary data .
- Data Transparency : Share raw data (e.g., spectra, dose-response curves) via repositories like Figshare or Zenodo .
- Ethical Reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for animal studies .
What frameworks are critical for evaluating the validity of research questions on this compound?
Apply the FINER criteria:
- Feasible : Align with available resources and technical expertise.
- Interesting : Address understudied mechanisms (e.g., resistance pathways).
- Novel : Explore combination therapies or new indications.
- Ethical : Ensure compliance with IACUC or IRB protocols.
- Relevant : Align with NIH or WHO priority areas .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
